molecular formula C18H15BrO7 B1250407 CJ-19784 CAS No. 399509-71-8

CJ-19784

Cat. No.: B1250407
CAS No.: 399509-71-8
M. Wt: 423.2 g/mol
InChI Key: PRRZKYZEPCKTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CJ-19784 is a complex organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CJ-19784 typically involves the reaction of an appropriate benzopyran precursor with brominated phenolic compounds under controlled conditions. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CJ-19784 undergoes various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced benzopyran derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CJ-19784 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CJ-19784 stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of bromine and multiple hydroxyl and methoxy groups makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

399509-71-8

Molecular Formula

C18H15BrO7

Molecular Weight

423.2 g/mol

IUPAC Name

2-(3-bromo-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C18H15BrO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3

InChI Key

PRRZKYZEPCKTFD-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Br)O)OC)OC

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Br)O)OC)OC

Synonyms

CJ-19,784

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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